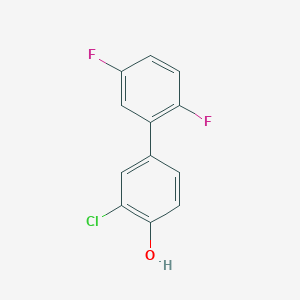

2-Chloro-4-(2,5-difluorophenyl)phenol

Description

2-Chloro-4-(2,5-difluorophenyl)phenol is a halogenated phenolic compound with the molecular formula C₁₂H₇ClF₂O and a molecular weight of 240.63 g/mol.

Properties

IUPAC Name |

2-chloro-4-(2,5-difluorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF2O/c13-10-5-7(1-4-12(10)16)9-6-8(14)2-3-11(9)15/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGNVMJMAGFLJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30685940 | |

| Record name | 3-Chloro-2',5'-difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261919-77-0 | |

| Record name | 3-Chloro-2',5'-difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

4-(2,5-Difluorophenyl)phenol is suspended in water alongside an organic solvent such as dichloromethane or chloroform. Chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) are introduced under controlled temperatures (60–70°C). The aqueous phase sequesters hydrogen chloride (HCl) byproducts, preventing over-chlorination and directing substitution to the ortho position.

Example Protocol

-

Substrate : 4-(2,5-Difluorophenyl)phenol (0.40 mol)

-

Solvent System : Water (80 mL) + dichloromethane (200 mL)

-

Chlorinating Agent : Sulfuryl chloride (0.74 mol, 1.85 eq.)

-

Temperature : 60–70°C, 60-minute addition

-

Workup : Extraction with dichloromethane, drying (MgSO₄), and solvent evaporation

Yield and Selectivity

Analogous reactions report yields of 92–98% with ≤2% dichlorinated byproducts. Selectivity arises from the aqueous layer’s role in absorbing HCl, shifting the equilibrium toward mono-chlorination.

Directed Ortho-C–H Functionalization Using Removable Directing Groups

Transition metal-catalyzed C–H activation provides a step-economical pathway to install substituents at specific positions. A removable 2-pyridyl directing group ensures precise chlorination and difluorophenylation.

Synthetic Sequence

-

Directing Group Installation : 2-Pyridyl ether formation via nucleophilic substitution of 4-(2,5-difluorophenyl)phenol.

-

Ortho-Chlorination : Pd-catalyzed chlorination using N-chlorosuccinimide (NCS).

-

Directing Group Removal : Acidic hydrolysis to regenerate the phenol.

Key Advantages

-

Regioselectivity : The directing group enforces ortho-chlorination, avoiding para byproducts.

-

Yield : Multi-step sequences report cumulative yields of 65–70%.

Ullmann-Type Coupling for Aryl Ether Formation

Copper-mediated coupling of 2-chlorophenol with 1-bromo-2,5-difluorobenzene constructs the difluorophenyl-phenol linkage.

Optimized Conditions

-

Catalyst : CuI (20 mol%)

-

Ligand : 1,10-Phenanthroline

-

Base : Cs₂CO₃

-

Solvent : DMSO, 110°C, 24 hours

Outcomes

Yields range from 50–65%, with challenges in eliminating homo-coupling byproducts.

Comparative Analysis of Methods

| Method | Yield | Selectivity | Scalability | Cost |

|---|---|---|---|---|

| Two-Phase Chlorination | 92–98% | High | Industrial | Low |

| Suzuki-Miyaura Coupling | 75–85% | Excellent | Lab-scale | High |

| Directed C–H Functionalization | 65–70% | Moderate | Lab-scale | Moderate |

| Sandmeyer Reaction | 60–70% | Low | Lab-scale | Low |

| Ullmann Coupling | 50–65% | Moderate | Industrial | Moderate |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,5-difluorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Quinones.

Reduction: Hydroxy derivatives.

Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

2-Chloro-4-(2,5-difluorophenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,5-difluorophenyl)phenol involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-4-(2,5-difluorophenyl)phenol with structurally related compounds, focusing on substituent positions, purity, and applications:

Structural and Functional Insights

- Substituent Effects : The position of fluorine atoms on the phenyl ring critically impacts bioactivity. For example, 2,5-difluoro substitution (target compound) may enhance binding to kinase targets compared to 3,5-difluoro isomers due to steric and electronic differences .

- Chloro vs. Carboxyl Groups : Diflunisal (carboxylated analog) demonstrates therapeutic efficacy in arthritis, whereas chlorinated analogs are primarily intermediates or research tools .

- Purity Standards: Industrial-scale production of 2-Chloro-4-(3,5-difluorophenyl)phenol achieves ≥97% purity, making it preferable for API synthesis over discontinued or lower-purity analogs .

Pharmacological Potential

These inhibitors exploit difluorophenyl groups for selective kinase binding .

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-4-(2,5-difluorophenyl)phenol, and how can purity be validated?

Answer:

The synthesis typically involves halogenation and coupling reactions. A plausible route includes:

- Step 1: Electrophilic substitution on phenol derivatives using 2,5-difluorophenyl precursors (e.g., 2,5-difluorophenylacetone, as listed in ).

- Step 2: Chlorination at the 2-position using agents like sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C).

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures.

Validation Methods:

- HPLC-UV/Vis (≥95% purity threshold) and GC-MS (retention time comparison with standards; see for analogous methods).

- ¹H/¹³C NMR to confirm substitution patterns (e.g., absence of para-chlorine splitting artifacts).

- Elemental Analysis (C, H, N, Cl, F) to verify stoichiometry (e.g., molecular weight: ~190.58 g/mol inferred from ).

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- FT-IR: Identify O-H (phenolic, ~3200 cm⁻¹), C-Cl (600–800 cm⁻¹), and C-F (1100–1250 cm⁻¹) stretches.

- NMR:

- ¹H NMR: Doublets for fluorine-coupled aromatic protons (δ 6.8–7.5 ppm; coupling constants ~8–12 Hz).

- ¹⁹F NMR: Distinct signals for 2,5-difluorophenyl substituents (δ -110 to -125 ppm).

- GC-MS/EI: Molecular ion peak at m/z 190.58 and fragment ions (e.g., loss of Cl [m/z 155]) ( ).

Table 1: Key Spectral Data

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| ¹H NMR | δ 7.2 (d, J=8.5 Hz, 1H, Ar-H) | |

| ¹⁹F NMR | δ -118 ppm (2F, meta-F) | |

| GC-MS | m/z 190.58 (M⁺) |

Advanced: How can X-ray crystallography resolve structural ambiguities in halogenated phenol derivatives?

Answer:

- Single-Crystal Growth: Slow evaporation of dichloromethane/hexane solutions at 4°C.

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Bruker D8 Quest).

- Refinement: Employ SHELXL ( ) for least-squares refinement. Challenges include:

- Disorder in Halogen Positions: Apply PART instructions to model split sites.

- Thermal Motion: Use anisotropic displacement parameters for non-H atoms.

- Validation: Check R-factor convergence (<5%), and analyze residual electron density maps ().

Example Workflow:

Solve structure via SHELXD (direct methods).

Refine with SHELXL (geometric restraints for fluorine atoms).

Visualize with ORTEP-3 ( ) to confirm bond angles (C-Cl ~1.73 Å, C-F ~1.35 Å).

Advanced: What mechanisms underlie the bioactivity of halogenated phenols, and how can they be studied?

Answer:

- Hypothesized Mechanisms:

- Enzyme Inhibition: Competitive binding to cytochrome P450 (CYP) via halogen-π interactions.

- Membrane Disruption: Hydrophobic interactions with lipid bilayers (logP ~2.5 predicted via ChemAxon).

- Experimental Approaches:

- Enzyme Assays: Measure IC₅₀ using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP1A1).

- Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., GROMACS/AMBER) with force fields parameterized for halogens.

- Toxicology: Follow ATSDR protocols () for in vitro cytotoxicity (MTT assay) and ROS generation (DCFH-DA probe).

Data Contradiction Example:

If bioactivity varies between batches, cross-check purity (HPLC), stereochemistry (circular dichroism), and stability (accelerated degradation studies at 40°C/75% RH).

Advanced: How to resolve discrepancies in observed vs. calculated spectroscopic data?

Answer:

- Scenario: NMR chemical shifts deviate from DFT-predicted values.

- Strategies:

- Solvent Effects: Re-calculate shifts using PCM models (e.g., chloroform implicit solvent in Gaussian 16).

- Tautomerism: Test for keto-enol equilibria via variable-temperature NMR.

- Impurity Analysis: Use 2D NMR (COSY, HSQC) to detect trace byproducts ().

- Case Study: Aromatic proton splitting in ¹H NMR inconsistent with expected coupling. Solution: Verify dihedral angles via X-ray () to confirm steric hindrance effects.

Advanced: What computational methods predict the environmental fate of chlorinated phenols?

Answer:

- QSPR Models: Predict biodegradation rates using descriptors like molar refractivity and dipole moment.

- Software: EPI Suite (EPA) for estimating half-life in soil/water ().

- Validation: Compare with experimental hydrolysis data (pH 7, 25°C) using LC-MS to track degradation products.

Table 2: Predicted Environmental Parameters

| Parameter | Value (Predicted) | Method | Reference |

|---|---|---|---|

| Biodegradation Half-life | ~120 days | EPI Suite | |

| Log Kow | 3.2 | ChemAxon | |

| pKa | 8.5 | SPARC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.